molecular formula C10H15NS B12828350 S-(tert-Butyl)-N-phenylthiohydroxylamine

S-(tert-Butyl)-N-phenylthiohydroxylamine

Cat. No.: B12828350
M. Wt: 181.30 g/mol
InChI Key: OIZFIONJEDBECA-UHFFFAOYSA-N
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Description

S-(tert-Butyl)-N-phenylthiohydroxylamine: is an organic compound characterized by the presence of a tert-butyl group, a phenyl group, and a thiohydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(tert-Butyl)-N-phenylthiohydroxylamine typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a catalyst like anhydrous magnesium sulfate . The reaction proceeds under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: S-(tert-Butyl)-N-phenylthiohydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-(tert-Butyl)-N-phenylthiohydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • tert-Butyl thioacetate
  • tert-Butyl bromoacetate
  • tert-Butyl hydroperoxide

Comparison: S-(tert-Butyl)-N-phenylthiohydroxylamine is unique due to the presence of both a tert-butyl group and a phenyl group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

N-tert-butylsulfanylaniline

InChI

InChI=1S/C10H15NS/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8,11H,1-3H3

InChI Key

OIZFIONJEDBECA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SNC1=CC=CC=C1

Origin of Product

United States

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